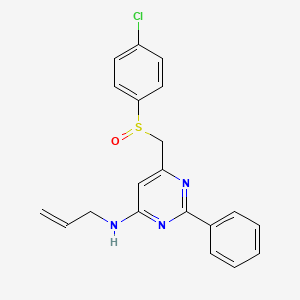

N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine

Description

N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine is a pyrimidine derivative featuring a sulfinyl group (S=O) at the 6-position, an allyl substituent on the pyrimidine nitrogen, and a phenyl group at the 2-position. Pyrimidine derivatives are widely studied for their biological relevance, particularly in antimicrobial and antifungal applications . The allyl and phenyl substituents likely influence steric and electronic interactions, impacting both physicochemical properties and biological activity.

Properties

IUPAC Name |

6-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c1-2-12-22-19-13-17(14-26(25)18-10-8-16(21)9-11-18)23-20(24-19)15-6-4-3-5-7-15/h2-11,13H,1,12,14H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHATTUSVQOXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC(=C1)CS(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine, with the CAS number 477867-16-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C20H18ClN3S, and it has a molar mass of approximately 367.89 g/mol. This compound belongs to a class of pyrimidine derivatives, which are known for various pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. For instance, derivatives of pyrimidine have been reported to possess antibacterial effects, which may be attributed to their ability to inhibit bacterial growth through enzyme inhibition and disruption of cellular processes .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In a comparative study, several synthesized compounds demonstrated strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea . Such enzyme inhibition is crucial in the development of therapeutic agents for conditions like Alzheimer's disease and certain infections.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been explored extensively. The mechanism often involves the inhibition of kinases or other enzymes that promote cell proliferation. This compound may act on specific molecular targets that modulate signaling pathways involved in cancer progression . Case studies have highlighted the effectiveness of similar compounds in reducing tumor growth in various cancer models.

Hypoglycemic and Diuretic Effects

Additionally, some studies suggest that compounds with similar structures may exhibit hypoglycemic and diuretic activities. These properties could make them candidates for managing diabetes and hypertension, although further research is needed to confirm these effects specifically for this compound .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in critical metabolic pathways, thereby exerting its pharmacological effects. The precise mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Targeting enzymes like AChE and urease.

- Receptor Modulation : Interacting with receptors involved in cellular signaling.

- Disruption of Cellular Processes : Affecting bacterial cell wall synthesis or cancer cell proliferation pathways.

Comparative Analysis with Similar Compounds

A comparison with other pyrimidine derivatives can provide insights into the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Allyl-6-(phenylsulfonyl)methyl-2-(4-pyridinyl)-4-pyrimidinamine | Structure | Antimicrobial, anticancer |

| N-Allyl-6-(methylsulfonyl)methyl-2-phenyl-4-pyrimidinamine | Similar structure with methyl group | Anticancer, enzyme inhibition |

| N-Allyl-6-(phenylsulfonyl)methyl-2-(4-pyridinyl)-4-pyrimidinone | Variation with a different functional group | Antimicrobial |

This table illustrates how variations in functional groups can influence biological activity, highlighting the importance of structural modifications in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine with structurally related pyrimidine derivatives:

Key Observations:

Sulfinyl vs. Sulfonyl/Thioether Groups: The sulfinyl group (S=O) in the target compound offers intermediate polarity between sulfonyl (SO₂) and thioether (S) groups. This may balance solubility and membrane permeability, critical for bioavailability .

Substituent Effects on Bioactivity: The 2-phenyl group in the target compound may enhance binding to aromatic residues in enzyme active sites compared to 2-methyl analogs (e.g., CAS 338960-56-8) . Allyl vs.

Crystallographic and Conformational Insights: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit dihedral angles of ~12° between the pyrimidine ring and substituents, stabilizing intramolecular hydrogen bonds . Similar conformational rigidity may occur in the target compound due to the sulfinyl group’s planar geometry.

The sulfinyl group may be introduced via controlled oxidation of a thioether precursor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.